Methyl Perfluoroamyl Ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

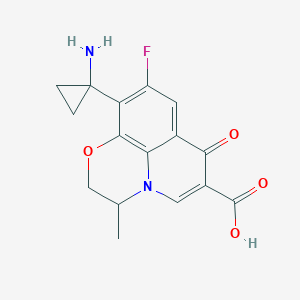

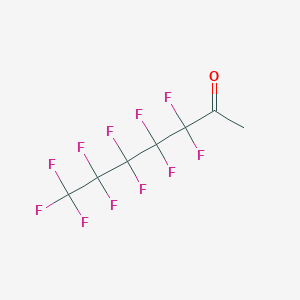

Methyl Perfluoroamyl Ketone, also known as Methyl Undecafluoroamyl Ketone or 1H,1H,1H-Undecafluoro-2-heptanone, is a chemical compound with the molecular formula C7H3F11O . It has a molecular weight of 312.08 .

Molecular Structure Analysis

Methyl Perfluoroamyl Ketone contains a total of 21 bonds, including 18 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 aliphatic ketone . It consists of 22 atoms: 3 Hydrogen atoms, 7 Carbon atoms, 1 Oxygen atom, and 11 Fluorine atoms .Chemical Reactions Analysis

While specific chemical reactions involving Methyl Perfluoroamyl Ketone are not available, ketones in general undergo a variety of reactions. For instance, they can react with strongly nucleophilic (and basic) metallo-hydride, alkyl, and aryl reagents . They can also undergo the haloform reaction when treated with base and a halogen .Physical And Chemical Properties Analysis

Methyl Perfluoroamyl Ketone is a liquid with a predicted boiling point of approximately 105.9°C . It has a density of 1.6 g/mL and a refractive index (n20/D) between 1.2940 - 1.2980 .Scientific Research Applications

Biofuel Production

MPFK has been studied as a potential sustainable biofuel . Research indicates that genetically modified strains of Pseudomonas taiwanensis can produce methyl ketones, including MPFK, from glucose . These compounds are tested for their combustion efficiency and reduced ecotoxicology compared to traditional diesel, making them a promising alternative for the transportation sector .

Medicinal Chemistry

In medicinal chemistry, MPFK derivatives, particularly peptidyl fluoromethyl ketones, are explored for their ability to inhibit serine and cysteine proteases . These enzymes are involved in various diseases, and inhibiting them can lead to new treatments for conditions like cancer and viral infections .

Environmental Science

MPFK and its derivatives are part of studies aiming to reduce greenhouse gas emissions. Their application in environmentally friendly technologies and processes, such as advanced bioreactors for sustainable chemical production, is of significant interest .

Materials Science

In materials science, MPFK is used in the synthesis of heterocyclic compounds and polymers. Its unique properties facilitate the one-pot synthesis of complex molecules, which are essential in creating new materials with specific characteristics .

Analytical Chemistry

MPFK plays a role in proteomics research , where it’s used as a biochemical agent. Its properties make it suitable for various analytical techniques, including mass spectrometry for the detection of per- and polyfluoroalkyl substances (PFAS) .

Pharmacology

The pharmacological applications of MPFK involve its use as a substrate for biological targets. Its fluorinated electrophilic moieties offer advantages in terms of reactivity and selectivity, which are beneficial in drug discovery and development .

Biochemistry

In biochemistry, MPFK-related compounds are part of studies on ketone bodies , which are crucial in energy metabolism during periods of carbohydrate restriction or starvation . Understanding their roles can lead to insights into metabolic diseases and potential therapeutic approaches.

Agriculture

The biotechnological production of MPFK is being considered for agricultural applications, particularly in the development of bio-based products like lubricants and biofuels. This approach aims to create sustainable alternatives to petrochemical-derived products .

Safety and Hazards

While specific safety and hazard information for Methyl Perfluoroamyl Ketone is not available, ketones in general may cause skin dryness or cracking, and may be irritating to the nose, throat, and lungs . They should be handled with proper personal protective equipment and used only in well-ventilated areas .

properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F11O/c1-2(19)3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGNOHFZECDUBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F11O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578936 |

Source

|

| Record name | Methyl perfluoropentyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl Perfluoroamyl Ketone | |

CAS RN |

2708-07-8 |

Source

|

| Record name | Methyl perfluoropentyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Perfluoroamyl Ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)

![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)